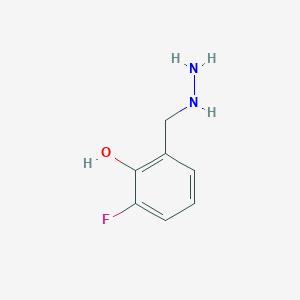![molecular formula C6H7N3O B12870510 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is a heterocyclic compound characterized by a fused ring structure comprising a pyrrole and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the imidazole ring through cyclization reactions. The oxime functional group is introduced in the final steps through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Example Synthetic Route:
Formation of Pyrrole Ring: Starting from a suitable precursor such as 2,5-dimethoxytetrahydrofuran, the pyrrole ring can be synthesized via Paal-Knorr synthesis.
Cyclization to Imidazole: The pyrrole derivative undergoes cyclization with an appropriate amine and a dehydrating agent to form the imidazole ring.
Oxime Formation: The final step involves the reaction of the ketone or aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution at the oxime group.
Major Products
Oxidation Products: Nitrile oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazol-7-ol
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Comparison
Compared to similar compounds, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime is unique due to the presence of the oxime functional group, which imparts distinct reactivity and potential biological activity. The oxime group can participate in specific reactions that are not possible with other similar compounds, making it a valuable scaffold in medicinal chemistry and other applications.
Propiedades
Fórmula molecular |
C6H7N3O |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(NE)-N-(5,6-dihydropyrrolo[1,2-c]imidazol-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-8-5-1-2-9-4-7-3-6(5)9/h3-4,10H,1-2H2/b8-5+ |
Clave InChI |
LNIWJFRBBAAOBE-VMPITWQZSA-N |
SMILES isomérico |
C\1CN2C=NC=C2/C1=N/O |
SMILES canónico |
C1CN2C=NC=C2C1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


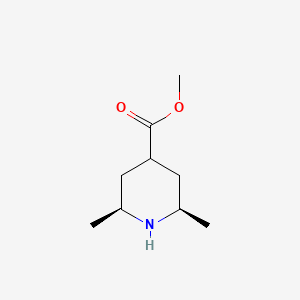
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
![(2-Aminobenzo[d]oxazol-4-yl)methanol](/img/structure/B12870438.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
![3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
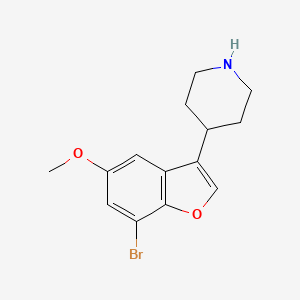
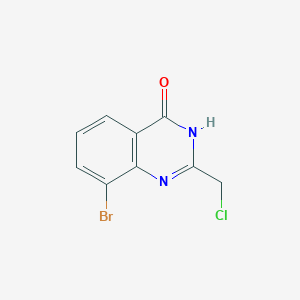
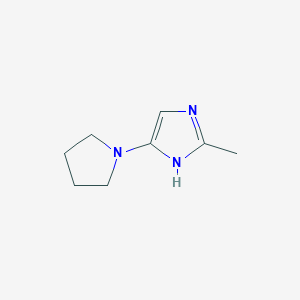
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)

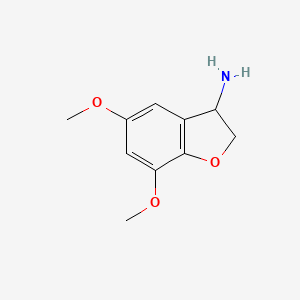
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
